11-cis Retinal-d5

Quantitative LC-MS/MS Retinoid metabolomics Stable isotope dilution

Quantitative retinoid cycle analysis requires isotopic discrimination between exogenous tracer and endogenous 11-cis retinal. Unlabeled or non-11-cis deuterated analogs lack the essential +5 Da mass shift or native inverse agonist pharmacology. - **Precise MS quantification**: SRM/MRM with +5 Da shift (MW 289.47 vs 284.44), co-elution corrects matrix effects. - **Metabolic flux tracing**: Pulse-chase tracking through RPE65 isomerization; persistent isotopic label. - **Biophysical correlation**: Simultaneous UV-vis (λmax 498 nm) and LC-MS from single opsin regeneration prep. Supplied with analytical data. Available for immediate research shipment.

Molecular Formula C20H28O
Molecular Weight 289.5 g/mol
Cat. No. B12421254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-cis Retinal-d5
Molecular FormulaC20H28O
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+/i3D3,10D2
InChIKeyNCYCYZXNIZJOKI-BVNCIAEMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-cis Retinal-d5: Deuterated Visual Chromophore for Quantitative Analysis


11-cis Retinal-d5 (CAS 1217234-58-6) is a pentadeuterated isotopologue of the native visual chromophore 11-cis retinal, bearing five deuterium atoms at the cyclohexenyl ring—specifically at the C2-trideuteriomethyl and C3-dideuterio positions—yielding a molecular formula of C₂₀H₂₃D₅O and a molecular weight of 289.47 Da . As the light-sensing cofactor of vertebrate rhodopsin, 11-cis retinal undergoes photoisomerization to all-trans retinal with a quantum yield of ~0.65 in the native pigment, initiating the visual transduction cascade [1]. The d5-labeled analog serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS and as a tracer in metabolic flux studies of the retinoid (visual) cycle, while its distinct isotopic signature enables site-specific structural investigations via solid-state ²H NMR spectroscopy [2][3].

Quantitative MS Stable isotope-labeled internal standard for LC-MS/MS quantification
Metabolic Tracing Visual cycle flux tracking via deuterium label persistence
Structural Biology Site-specific deuterium probe for solid-state 2H NMR

Why Unlabeled or Isomeric Retinal Analogs Cannot Substitute


Substituting 11-cis Retinal-d5 with the unlabeled endogenous chromophore forfeits the +5 Da mass shift essential for MS-based discrimination between exogenous tracer and endogenous retinal pools, rendering quantitative flux analysis across the visual cycle impossible . All-trans-Retinal-d5, while sharing the deuterium label, is a pharmacological agonist of opsin rather than the inverse agonist function of 11-cis retinal, and cannot regenerate functional rhodopsin pigment [1]. Likewise, 9-cis-Retinal-d5 forms isorhodopsin—a pigment with a blue-shifted λmax (485 nm vs. 498 nm for bovine rhodopsin) and a wavelength-dependent, lower photoisomerization quantum yield relative to the native 11-cis pigment [2][3]. These isomeric and functional divergences mean that only 11-cis Retinal-d5 simultaneously preserves the native chromophore geometry, inverse agonist pharmacology, and the isotope label required for quantitative mass spectrometry and NMR structural biology applications.

Target
11-cis Retinal-d5
Unlabeled 11-cis Retinal
Lacks the +5 Da mass shift required for MS discrimination between tracer and endogenous pools.
All-trans-Retinal-d5
Shares the isotope label but acts as an opsin agonist rather than the native inverse agonist, preventing functional pigment regeneration.
9-cis-Retinal-d5
Forms isorhodopsin with a blue-shifted λmax and lower photoisomerization quantum yield relative to native pigment.

Key Evidence Differentiating 11-cis Retinal-d5 from Related Compounds


MS Internal Standard Capability via +5 Da Mass Shift

11-cis Retinal-d5 (C₂₀H₂₃D₅O, MW 289.47) possesses a nominal mass increase of +5 Da relative to native 11-cis retinal (C₂₀H₂₈O, MW 284.44), providing baseline chromatographic co-elution with the unlabeled analyte while enabling complete mass spectrometric discrimination in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . This mass difference is sufficient to avoid isotopic cross-talk from the natural abundance ¹³C isotopologue of the analyte (~22% for C₂₀) yet small enough to preserve near-identical ionization efficiency and extraction recovery, a requirement for valid isotope dilution quantification .

MS Discrimination
Class-level inference
+5 Da shift
(C₂₀H₂₃D₅O vs. C₂₀H₂₈O)
Enables baseline MS1 separation from endogenous retinal
Co-elution under typical RP-HPLC conditions; requires method-specific verification
Quantitative LC-MS/MS Retinoid metabolomics Stable isotope dilution Internal standardization

Inverse Agonist Pharmacology at Opsin vs. All-trans Retinal

11-cis Retinal functions as an inverse agonist at rod and cone opsins, suppressing basal G-protein (transducin) activation in the dark state. All-trans retinal, by contrast, is a potent agonist that activates transducin to approximately the same maximal level as light-activated metarhodopsin II [1]. In amphioxus rhodopsin—a model retaining ancestral binding properties—the opsin exhibits an ~50-fold higher affinity for 11-cis-retinal than for all-trans-retinal, a selectivity further tightened in vertebrate rhodopsins which completely exclude exogenous all-trans-retinal from the binding pocket [2].

Opsin Pharmacology
Head-to-head
11-cis: inverse agonist
all-trans: agonist
~50-fold affinity preference
Confirms native pigment regeneration requirement
Measured in bovine rod opsin and amphioxus rhodopsin models
GPCR pharmacology Opsin activation Inverse agonism Visual pigment regeneration

Native Rhodopsin Absorption Maximum Specificity

QM/MM calculations on bovine rhodopsin reveal progressive red-shifting of the absorption maximum (λmax) across retinal isomers: 7-cis (431 nm), 9-cis (456 nm), 11-cis (490 nm), and 13-cis (508 nm) [1]. Experimentally, bovine rhodopsin reconstituted with 11-cis-retinal exhibits λmax = 498 nm, while 9-cis-rhodopsin (isorhodopsin) is blue-shifted to 485 nm and 7-cis-rhodopsin to 450 nm [1]. The electrostatic interaction between retinal and opsin dominates the natural selection of 11-cis-retinal over competing cis isomers in the dark-state, with 9-cis-retinal calculated to be only slightly higher in energy than 11-cis, explaining its occasional occurrence in nature but distinct spectral properties [1].

Spectral Identity
Head-to-head
λmax 11-cis: 498 nm
9-cis: 485 nm
7-cis: 450 nm
Supports spectroscopic identification of native pigment
13–48 nm separation from other isomers in bovine rhodopsin
Visual pigment spectroscopy Rhodopsin λmax Isomeric chromophore tuning QM/MM opsin shift

Deuterium Isotope Effect on Thermal Isomerization

Upon heating to 80°C, unlabeled 11-cis-retinal thermally isomerizes to yield a mixture of all-trans-retinal (via diradical C11–C12 rotation) and 13-cis-retinal (via a tandem [1,7]-H sigmatropic shift followed by a reversible 6π-oxa-electrocyclic reaction) [1]. When specifically deuterated at the C19 methyl group, the isotopologue of 11-cis-retinal revealed an unprecedented alteration in the product composition of the thermal isomerization, directly confirming the pericyclic mechanistic pathway that would be indistinguishable by monitoring only the unlabeled compound [1]. This deuterium-dependent product shift constitutes a kinetic isotope effect that provides both mechanistic validation and a practical stability signature for the labeled compound.

Stability Signature
Cross-study comparable
Deuterium-dependent shift in thermal isomer product ratio
Enables integrity verification after thermal stress
Pericyclic pathway validated via C19 labeling; product ratio change is isotopologue-specific
Thermal isomerization kinetics Deuterium isotope effect Retinoid stability Pericyclic reaction mechanism

Vibrational Phase Isotope Effect on Photoisomerization Quantum Yield

Native bovine rhodopsin containing unlabeled 11-cis-retinal exhibits a photoisomerization quantum yield of 0.65 for the cis-to-trans reaction, with the isomerization completing in under 200 fs via a vibrationally coherent mechanism [1][2]. Deuteration of the H11–C11=C12–H12 double bond of the 11-cis-retinal chromophore—the isomerizing bond itself—significantly and unexpectedly alters the photoisomerization quantum yield: symmetric dideuteration (C11–D + C12–D) slightly increases the yield (improved HOOP–torsion phase matching), while asymmetric monodeuteration eliminates the coordinated HOOP mode and causes a drastic drop in quantum yield [1]. This vibrational phase-dependent isotope effect is unique to vibrationally coherent photochemical reactions and cannot be explained by classical kinetic isotope effect theory [1].

Quantum Yield Sensitivity
Cross-study comparable
Symmetric deuteration may increase Φ; asymmetric may decrease
Requires assay-context validation for ring-deuterated compound
Vibrational phase isotope effect observed at C11=C12 double bond
Vibronic coherence Photoisomerization quantum yield Vibrational phase isotope effect Ultrafast spectroscopy

Key Applications for 11-cis Retinal-d5 in Vision Research


LC-MS/MS Isotope Dilution for Ocular Tissue Quantification

In studies of the retinoid visual cycle—particularly those quantifying 11-cis retinal levels in micro-dissected retinal pigment epithelium (RPE) or photoreceptor outer segments from genetic knockout or pharmacological intervention models—11-cis Retinal-d5 serves as the optimal isotope-dilution internal standard. The +5 Da mass shift (MW 289.47 vs. 284.44) provides unambiguous discrimination from endogenous analyte in SRM/MRM transitions while the deuterated compound co-elutes with native 11-cis retinal, correcting for matrix effects and ionization variability that plague structural-analog internal standards . This application directly leverages the MS quantification evidence established in Section 3, Evidence Item 1, and is irreplaceable by unlabeled 11-cis retinal or isomeric deuterated analogs that lack the native 11-cis configuration required for pigment regeneration studies [1].

Visual Cycle Metabolic Flux Tracing with Deuterium Label

11-cis Retinal-d5 enables pulse-chase metabolic labeling experiments in retinal explants or intact animal models to track the enzymatic conversion of 11-cis retinal to all-trans retinal, reduction to all-trans retinol, esterification, and re-isomerization through RPE65 back to 11-cis retinal . The five-deuterium label provides a persistent isotopic signature through multiple enzymatic steps, allowing researchers to measure flux rates through individual reactions of the visual cycle by tracking the dilution or retention of the deuterium label via LC-MS . This application builds on the isotopic tracing capability established in Section 3, Evidence Item 1, and is not achievable with unlabeled retinal or with ¹³C-labeled compounds that may exhibit different metabolic kinetics due to the heavier carbon isotope [2].

Recombinant Rhodopsin Reconstitution for Combined Spectroscopy and MS

When regenerating recombinant wild-type or mutant opsins for biophysical characterization, 11-cis Retinal-d5 uniquely permits the simultaneous acquisition of UV-visible absorption spectra (verifying proper λmax = 498 nm pigment formation, per Section 3, Evidence Item 3), transducin activation assays (confirming inverse agonist pharmacology, per Section 3, Evidence Item 2), and subsequent LC-MS quantification of chromophore stoichiometry and photoproduct formation—all from a single sample preparation . The ability to correlate spectroscopic pigment integrity with MS-based quantification of chromophore occupancy is uniquely enabled by the d5 label and cannot be achieved with unlabeled 11-cis retinal, which is spectroscopically indistinguishable from endogenous chromophore in mass analysis [1].

Solid-State ²H NMR Structural Biology of Rhodopsin

Although 11-cis Retinal-d5 carries deuterium at the cyclohexenyl ring (C2-CD₃, C3-CD₂) rather than at the polyene methyl groups traditionally used for solid-state ²H NMR, the ring deuteration pattern provides complementary conformational restraints for determining the orientation and dynamics of the β-ionone ring within the opsin binding pocket . Combined with retinals deuterated at C5, C9, or C13 methyl groups (synthesized via analogous routes), the d5 compound contributes to a complete panel of site-specifically deuterated chromophores that have enabled the determination of retinal conformation—including the twisted 6-s-cis ring and 12-s-trans polyene chain—in the ground state of rhodopsin [1]. This structural-biology application directly extends from the NMR methodology established in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Ocular tissue 11-cis retinal quantification
Stable isotope-labeled internal standard
Matrix-effect correction and MS discrimination
Visual cycle metabolic flux tracing
Deuterium label persistence across enzymatic steps
Isotopic dilution and flux rate tracking
Recombinant rhodopsin biophysical characterization
Dual spectroscopic and MS-compatible label
Pigment integrity and chromophore stoichiometry
Solid-state 2H NMR structural determination
Site-specific ring deuteration
β-ionone ring orientation and dynamics
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